
Silacyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silinane, also known as silicane, is an inorganic compound with the chemical formula SiH4. It is a colorless, pyrophoric, and toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid. Silinane is of practical interest as a precursor to elemental silicon and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silinane can be produced by several routes. Typically, it arises from the reaction of hydrogen chloride with magnesium silicide. Another method involves treating metallurgical-grade silicon with hydrogen chloride at about 300°C to produce trichlorosilane, which is then converted to a mixture of silinane and silicon tetrachloride .
Industrial Production Methods
The industrial production of silinane often involves the reduction of silicon tetrafluoride with sodium hydride or the reduction of silicon tetrachloride with lithium aluminium hydride. These methods are preferred due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Silinane undergoes various chemical reactions, including:
Oxidation: Silinane reacts with oxygen to form silicon dioxide and water.
Reduction: Silinane can be reduced to elemental silicon.
Substitution: Silinane can undergo substitution reactions with halogens to form halogenated silanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the desired product yield .
Major Products Formed
The major products formed from these reactions include silicon dioxide, elemental silicon, and various halogenated silanes .
Wissenschaftliche Forschungsanwendungen
Silinane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biosensors due to its semiconductor properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of high-purity silicon for electronic devices and as a coupling agent in coatings
Wirkmechanismus
The mechanism by which silinane exerts its effects involves its ability to form strong bonds with other elements, particularly oxygen. This property makes it useful in various applications, such as the formation of silicon dioxide in oxidation reactions. The molecular targets and pathways involved in its reactions are primarily related to its ability to form stable silicon-oxygen bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to silinane include:
Methane (CH4): Similar tetrahedral structure but contains carbon instead of silicon.
Germane (GeH4): Contains germanium instead of silicon.
Stannane (SnH4): Contains tin instead of silicon.
Plumbane (PbH4): Contains lead instead of silicon.
Uniqueness of Silinane
Silinane is unique due to its high reactivity and ability to form strong silicon-oxygen bonds. This property makes it particularly useful in the production of high-purity silicon and as a precursor for various silicon-containing compounds .
Eigenschaften
Molekularformel |
C5H10Si |
|---|---|
Molekulargewicht |
98.22 g/mol |
InChI |
InChI=1S/C5H10Si/c1-2-4-6-5-3-1/h1-5H2 |
InChI-Schlüssel |
IMHXHWVUYGQSMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[Si]CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
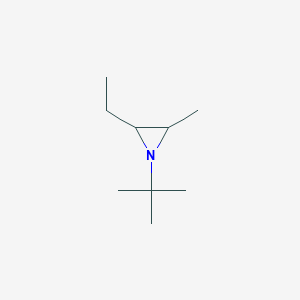
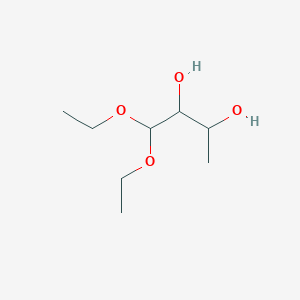
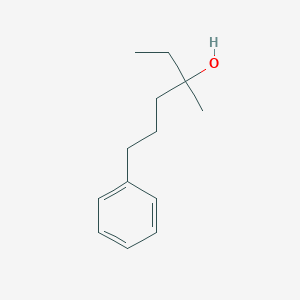

![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
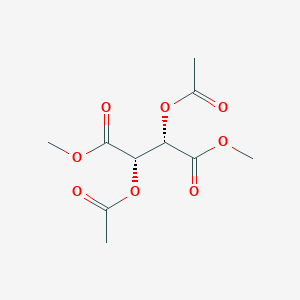
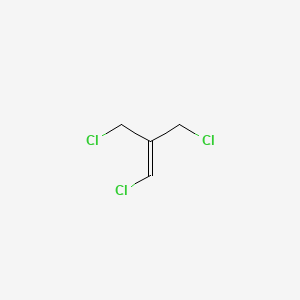
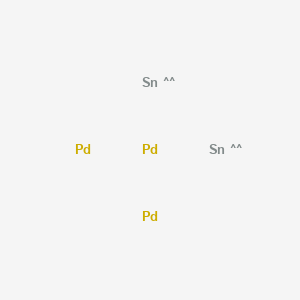

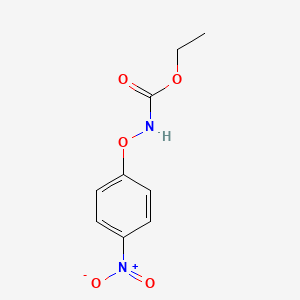

![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate](/img/structure/B14727738.png)

